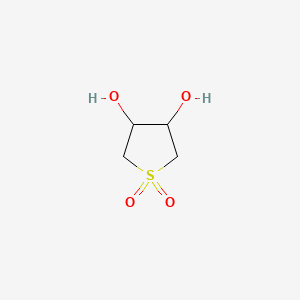
6-Fluoro-6-deoxy-d-glucopyranose
Overview
Description
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-FDG, is a synthetic sugar molecule that has been widely used in scientific research as a tracer for glucose uptake in cells. It is a fluorinated analog of glucose, which means that it can be easily detected and measured using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Scientific Research Applications
1. Conformational Analysis in Solution 6-Fluoro-6-deoxy-D-glucopyranose (6DFG) has been studied for its conformational properties in various solvents. Using 1H and 19F NMR spectroscopy, researchers analyzed the conformation of 6DFG in solutions like methanol, acetone, DMSO, and aqueous solution. These studies provide insights into the molecular structure and behavior of 6DFG in different environments (Abraham, Chambers, & Thomas, 1992).
2. Biochemical Applications The deoxyfluoro-D-glucopyranose 6-phosphates, derivatives of 6DFG, have been prepared and studied for their interaction with enzymes like yeast glucose phosphate isomerase. These compounds have shown to act as substrates for certain enzymes, revealing their potential in biochemical and enzymatic studies (Bessell & Thomas, 1972).
3. Crystal Structure Analysis Research on the crystal structures of fluorinated carbohydrates, including 6DFG, has been conducted to understand their structural properties. Studies like these are crucial for the development of complex carbohydrate-based materials and for understanding the interactions at the molecular level (Zhang, Oliver, & Serianni, 2010).
4. Synthesis and Polymerization Studies 6DFG has been a subject of interest in synthetic chemistry, particularly in the synthesis of regiospecifically fluorinated polysaccharides. These studies explore the possibilities of creating novel materials with specific properties, utilizing the unique characteristics of 6DFG as a building block (Kobayashi & Kondo, 1997).
5. Potential Antitumor Effects There has been research exploring the potential antitumor effects of deoxyfluoro-D-glucopyranoses, including 6DFG. These compounds have been tested against various types of tumors and cell cultures, indicating a potential avenue for therapeutic applications (Bessell, Courtenay, Foster, Jones, & Westwood, 1973).
Mechanism of Action
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Mode of Action
It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)
Biochemical Pathways
Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include this compound, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability
properties
IUPAC Name |
(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYXYMHVMDNPY-GASJEMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447-25-6 | |
| Record name | Glucose, 6-deoxy-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






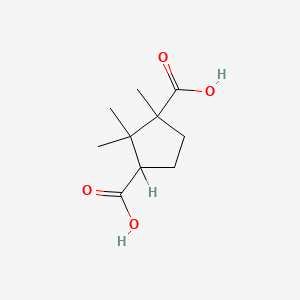
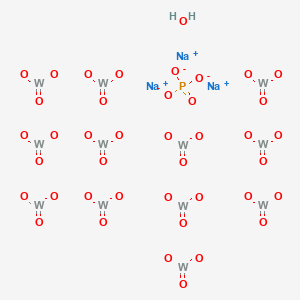

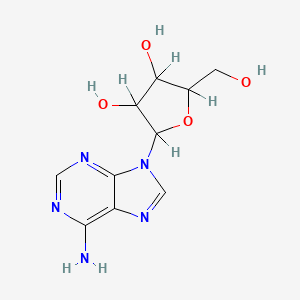
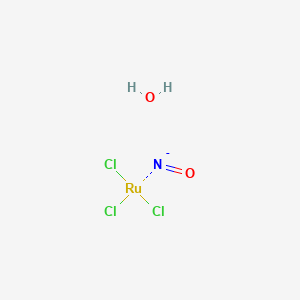
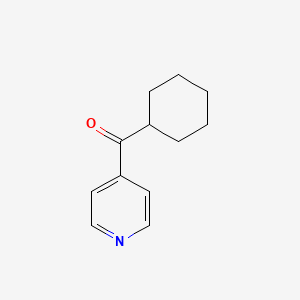


![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
